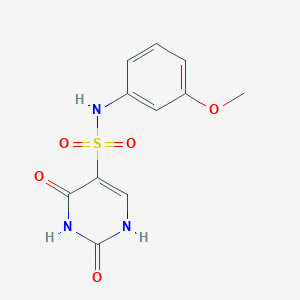

2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine scaffold substituted with a hydroxyl group at position 2, a ketone at position 6, and a sulfonamide moiety linked to a 3-methoxyphenyl group at position 4.

Properties

Molecular Formula |

C11H11N3O5S |

|---|---|

Molecular Weight |

297.29 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C11H11N3O5S/c1-19-8-4-2-3-7(5-8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |

InChI Key |

BHAAGECLEJBCHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves a multi-step process:

Formation of the Pyrimidine Ring: The initial step involves the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the pyrimidine ring.

Sulfonamide Formation:

Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through selective hydroxylation and methoxylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The compound falls under the category of pyrimidine derivatives, which are known for their broad spectrum of biological activities. The structural formula can be represented as follows:

- IUPAC Name : 2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Molecular Formula : C12H12N2O4S

- Molecular Weight : 284.30 g/mol

The biological activity of this compound has been extensively studied, revealing several key applications:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest its potential use as a lead compound in the development of new antibiotics.

Anticancer Properties

Research has highlighted the compound's anticancer potential, particularly in inhibiting the growth of certain cancer cell lines. In vitro studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, thus providing a basis for its use in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been investigated. In animal models of inflammation, it was shown to reduce paw edema significantly when administered at doses of 10 mg/kg body weight. The reduction in inflammatory markers such as TNF-alpha and IL-6 supports its potential application in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Anticancer Mechanism Investigation

A recent investigation into the anticancer mechanisms involved administering varying concentrations of the compound to MCF-7 cells over 48 hours. The results indicated a dose-dependent increase in apoptosis markers, with flow cytometry analysis revealing significant cell cycle arrest at the G0/G1 phase.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The hydroxyl and methoxy groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Discussion of Structural and Functional Implications

Methoxy Group Position : The 3-methoxy substitution in the target compound vs. 4-methoxy in D668-0028 may lead to differences in π-stacking interactions or metabolic pathways (e.g., demethylation susceptibility).

Sulfonamide vs.

Antiviral/Anti-Inflammatory Potential: While Hit15 demonstrates dual-action activity, the target compound’s lack of a sulfonyl or thioether group may limit its potency, though its smaller size could enhance bioavailability.

Biological Activity

2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of dihydropyrimidines, which are known for various biological properties including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine ring and the introduction of functional groups such as hydroxyl and methoxy.

Common Synthetic Route:

- Formation of Dihydropyrimidine : The initial step often involves a condensation reaction between urea or thiourea derivatives with aldehydes or ketones.

- Sulfonamide Formation : The introduction of sulfonamide groups can be achieved through reactions with sulfonyl chlorides.

- Hydroxyl and Methoxy Substitution : The introduction of hydroxyl and methoxy groups is facilitated by nucleophilic substitution reactions.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For example, a related compound showed a SC50 value of 2.36 μg/mL in DPPH free radical scavenging assays, indicating strong potential as an antioxidant agent .

Anti-inflammatory Activity

Research has demonstrated that dihydropyrimidine derivatives can significantly reduce inflammation markers such as COX-2 and iNOS in vitro. These compounds have shown higher suppressive effects compared to traditional anti-inflammatory drugs like indomethacin . The presence of electron-donating groups on the pyrimidine ring enhances this activity.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that similar dihydropyrimidines can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For instance, one study reported an IC50 value of approximately 2.57 µM against breast cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Pyrimidine Ring : Electron-donating substituents enhance anti-inflammatory and antioxidant activities.

- Sulfonamide Group Positioning : The positioning of the sulfonamide group affects binding affinity to biological targets.

Case Studies

- Antioxidant Studies : A comparative analysis was conducted on different dihydropyrimidine derivatives where this compound was included. The results indicated that modifications in the methoxy group significantly impacted antioxidant efficacy .

- Cancer Cell Line Testing : In a study involving MDA-MB-436 breast cancer cells, treatment with related compounds led to increased apoptosis rates and cell cycle arrest at the G2/M phase, demonstrating potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.